{1-(4-fluorophenyl)-4-[(4-fluorophenyl)amino]-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-3-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(4-FLUOROPHENYL)-4-[(4-FLUOROPHENYL)AMINO]-5-OXO-2-PHENYL-2,5-DIHYDRO-1H-PYRROL-3-YL]ACETIC ACID is a complex organic compound characterized by the presence of multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-FLUOROPHENYL)-4-[(4-FLUOROPHENYL)AMINO]-5-OXO-2-PHENYL-2,5-DIHYDRO-1H-PYRROL-3-YL]ACETIC ACID typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds through reactions such as Friedel-Crafts acylation, nucleophilic substitution, and cyclization. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, including the use of high-efficiency catalysts and automated systems, is essential to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-FLUOROPHENYL)-4-[(4-FLUOROPHENYL)AMINO]-5-OXO-2-PHENYL-2,5-DIHYDRO-1H-PYRROL-3-YL]ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Aromatic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[1-(4-FLUOROPHENYL)-4-[(4-FLUOROPHENYL)AMINO]-5-OXO-2-PHENYL-2,5-DIHYDRO-1H-PYRROL-3-YL]ACETIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[1-(4-FLUOROPHENYL)-4-[(4-FLUOROPHENYL)AMINO]-5-OXO-2-PHENYL-2,5-DIHYDRO-1H-PYRROL-3-YL]ACETIC ACID involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to specific biological effects. The pathways involved in these interactions are complex and depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[1-(4-FLUOROPHENYL)-4-[(4-FLUOROPHENYL)AMINO]-5-OXO-2-PHENYL-2,5-DIHYDRO-1H-PYRROL-3-YL]ACETIC ACID is unique due to its specific structural features, including multiple aromatic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H18F2N2O3 |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
2-[4-(4-fluoroanilino)-1-(4-fluorophenyl)-5-oxo-2-phenyl-2H-pyrrol-3-yl]acetic acid |
InChI |
InChI=1S/C24H18F2N2O3/c25-16-6-10-18(11-7-16)27-22-20(14-21(29)30)23(15-4-2-1-3-5-15)28(24(22)31)19-12-8-17(26)9-13-19/h1-13,23,27H,14H2,(H,29,30) |
InChI Key |
MNXZLYQUEYRVHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(C(=O)N2C3=CC=C(C=C3)F)NC4=CC=C(C=C4)F)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.